PD 127443

Descripción

Propiedades

Número CAS |

121502-05-4 |

|---|---|

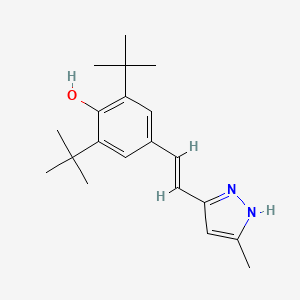

Fórmula molecular |

C20H28N2O |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

2,6-ditert-butyl-4-[(E)-2-(5-methyl-1H-pyrazol-3-yl)ethenyl]phenol |

InChI |

InChI=1S/C20H28N2O/c1-13-10-15(22-21-13)9-8-14-11-16(19(2,3)4)18(23)17(12-14)20(5,6)7/h8-12,23H,1-7H3,(H,21,22)/b9-8+ |

Clave InChI |

WSURYVQLWPAKRH-CMDGGOBGSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PD-127443; PD127443; PD 127443 |

Origen del producto |

United States |

Foundational & Exploratory

PD 127443: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of 5-Lipoxygenase and Cyclooxygenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 127443, identified as (E)-2,6-bis(1,1-dimethyl-ethyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethenyl] phenol, is a potent anti-inflammatory agent. Its primary mechanism of action lies in the dual inhibition of two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This dual inhibitory action effectively curtails the production of pro-inflammatory leukotrienes and prostaglandins, respectively. This technical guide provides a comprehensive overview of the mechanism of action of PD 127443, including its effects on downstream signaling pathways, quantitative inhibitory data, and generalized experimental protocols for assessing its activity.

Core Mechanism of Action: Dual Inhibition of 5-LOX and COX

PD 127443 exerts its anti-inflammatory effects by targeting two distinct enzymatic pathways that originate from arachidonic acid. This dual inhibition is a key characteristic of its pharmacological profile.

-

5-Lipoxygenase (5-LOX) Inhibition: PD 127443 inhibits the 5-LOX enzyme, which is responsible for the initial steps in the biosynthesis of leukotrienes. By blocking 5-LOX, it prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a crucial intermediate. This, in turn, halts the production of subsequent pro-inflammatory leukotrienes, most notably Leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a significant role in inflammation.

-

Cyclooxygenase (COX) Inhibition: Concurrently, PD 127443 inhibits the cyclooxygenase (COX) enzymes (both COX-1 and COX-2). COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. By inhibiting COX, PD 127443 reduces the synthesis of prostaglandins such as Dinoprost (Prostaglandin F2α), which are key mediators of inflammation, pain, and fever.

The combined effect of inhibiting both the 5-LOX and COX pathways results in a broad-spectrum anti-inflammatory response, as the production of two major classes of inflammatory mediators is simultaneously suppressed.

Signaling Pathway

The mechanism of action of PD 127443 can be visualized through its intervention in the arachidonic acid signaling cascade.

PD 127443: A Technical Overview of a Dual Cyclooxygenase and 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 127443, chemically identified as (E)-2,6-bis(1,1-dimethyl-ethyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethenyl] phenol, is a novel synthetic compound that has been characterized as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][2] These two enzymes play crucial roles in the inflammatory cascade through the metabolism of arachidonic acid into prostaglandins and leukotrienes, respectively. The dual inhibition of COX and 5-LOX presents a promising therapeutic strategy for inflammatory diseases by potentially offering a broader spectrum of anti-inflammatory activity and a more favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. This technical guide provides a comprehensive overview of the available data on PD 127443, including its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Core Mechanism of Action

PD 127443 exerts its anti-inflammatory effects by concurrently inhibiting the enzymatic activity of both cyclooxygenase and 5-lipoxygenase. This dual action blocks the production of two major classes of pro-inflammatory lipid mediators.

-

Cyclooxygenase (COX) Inhibition: By inhibiting COX, PD 127443 prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGE2, PGD2, etc.) and thromboxane A2 (TXA2). These molecules are potent mediators of pain, fever, and inflammation.

-

5-Lipoxygenase (5-LOX) Inhibition: Simultaneously, PD 127443 inhibits 5-LOX, the key enzyme in the biosynthesis of leukotrienes. This action blocks the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and increased vascular permeability.

The concurrent inhibition of both pathways is believed to provide a more comprehensive anti-inflammatory effect and potentially mitigate some of the side effects associated with selective COX inhibitors, such as the shunting of arachidonic acid metabolism towards the pro-inflammatory leukotriene pathway.

Quantitative Inhibitory Data

The available quantitative data for the inhibitory activity of PD 127443 is summarized in the table below. It is important to note that publicly accessible, peer-reviewed literature containing comprehensive dose-response data for PD 127443 is limited.

| Target Enzyme | Cell Line/System | Parameter | Value | Reference |

| Cyclooxygenase | Rat Basophilic Leukemia (RBL-1) Cells | IC50 | 0.9 µM | [PMID: 1847426] |

| 5-Lipoxygenase | Data Not Available | IC50 | - |

Note: The IC50 value for cyclooxygenase was obtained from a publicly available database citing a publication with PMID: 1847426. The full text of this publication was not accessible to provide further details on the experimental conditions. The corresponding IC50 value for 5-lipoxygenase is not currently available in the public domain.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.

-

Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a chromogenic or fluorogenic substrate.

-

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Hematin (cofactor).

-

A suitable peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay, or a fluorometric probe).

-

Tris-HCl buffer (pH 8.0).

-

Test compound (PD 127443) and reference inhibitors (e.g., indomethacin, celecoxib).

-

-

Procedure:

-

In a microplate well, the COX enzyme is pre-incubated with the test compound or vehicle control in Tris-HCl buffer containing hematin.

-

The reaction is initiated by the addition of arachidonic acid.

-

The peroxidase reaction is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. 5-Lipoxygenase (5-LOX) Inhibition Assay (General Protocol)

This assay determines the ability of a test compound to inhibit the production of leukotrienes from arachidonic acid.

-

Principle: The activity of 5-LOX is determined by measuring the formation of its products, such as LTB4 or 5-hydroxyeicosatetraenoic acid (5-HETE), using techniques like HPLC or ELISA.

-

Materials:

-

Source of 5-LOX enzyme (e.g., human polymorphonuclear leukocytes, rat basophilic leukemia cells, or recombinant human 5-LOX).

-

Arachidonic acid (substrate).

-

Calcium chloride.

-

ATP.

-

Test compound (PD 127443) and a reference inhibitor (e.g., zileuton).

-

-

Procedure:

-

The 5-LOX enzyme source is pre-incubated with the test compound or vehicle control.

-

The enzymatic reaction is initiated by the addition of arachidonic acid and calcium.

-

The reaction is stopped after a defined incubation period.

-

The amount of 5-LOX product (e.g., LTB4) is quantified using a specific ELISA kit or by reverse-phase HPLC.

-

The percentage of inhibition is calculated, and IC50 values are determined as described for the COX assay.

-

In Vivo Anti-inflammatory Models

The primary publication on PD 127443 mentions the use of several in vivo models to assess its anti-inflammatory activity.[1] While specific quantitative outcomes from these studies are not available, the general methodologies are described below.

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for acute inflammation.

-

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

-

Procedure:

-

Animals are fasted overnight.

-

The test compound (PD 127443) or vehicle is administered orally or intraperitoneally at various doses.

-

After a set period (e.g., 1 hour), carrageenan is injected into the paw.

-

Paw volume is measured at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated for each dose group compared to the vehicle-treated control group.

-

2. Zymosan-Induced Peritonitis in Mice or Rats

This model is used to study the effect of compounds on leukocyte migration.

-

Principle: Intraperitoneal injection of zymosan, a yeast cell wall component, induces an inflammatory response characterized by the influx of leukocytes, primarily neutrophils, into the peritoneal cavity.

-

Procedure:

-

The test compound or vehicle is administered to the animals.

-

Zymosan is injected intraperitoneally.

-

After a specific time (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is lavaged with saline.

-

The total number of leukocytes and differential cell counts in the peritoneal fluid are determined.

-

The inhibitory effect of the compound on leukocyte migration is quantified.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PD 127443 and a general workflow for its evaluation.

Caption: Mechanism of Action of PD 127443.

Caption: Evaluation Workflow for PD 127443.

Conclusion

PD 127443 is a promising anti-inflammatory agent with a dual mechanism of action targeting both the cyclooxygenase and 5-lipoxygenase pathways. The available data, although limited, suggests its potential as a potent inhibitor of prostaglandin synthesis. Further research is warranted to fully elucidate its inhibitory profile, including a definitive IC50 for 5-LOX, and to explore its efficacy and safety in more detail through comprehensive preclinical studies. The development of dual COX/LOX inhibitors like PD 127443 remains a significant area of interest in the quest for more effective and safer anti-inflammatory therapies.

References

The Quest for PD 127443: Unraveling the Discovery and Synthesis of a Dual COX/LOX Inhibitor

Ann Arbor, MI - The compound (E)-2,6-bis(1,1-dimethyl-ethyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethenyl]phenol, known in scientific literature as PD 127443, emerged from the Parke-Davis Pharmaceutical Research Division in the late 1980s as a promising anti-inflammatory agent. Identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), it represented a significant area of research aimed at developing anti-inflammatory drugs with an improved side-effect profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).

This technical guide provides a comprehensive overview of the available information on the discovery and synthesis of PD 127443, addressing the core requirements for researchers, scientists, and drug development professionals. However, a thorough search of publicly available scientific literature and patent databases did not yield the specific, detailed experimental protocols for the synthesis of PD 127443, nor the precise quantitative data from its initial biological evaluation. The primary source, a 1989 publication in the journal Agents and Actions, is not widely available in full-text format, limiting access to its detailed methodologies.

Despite the absence of the original detailed protocols, this guide will outline the logical synthetic strategies for compounds of this class and present a framework for the biological evaluation of dual COX/LOX inhibitors, based on contemporaneous research.

Discovery and Rationale: Targeting the Arachidonic Acid Cascade

The discovery of PD 127443 was rooted in the understanding of the arachidonic acid cascade, a key inflammatory pathway. Conventional NSAIDs primarily inhibit cyclooxygenase, leading to a reduction in prostaglandin synthesis. However, this can shunt arachidonic acid metabolism towards the 5-lipoxygenase pathway, increasing the production of leukotrienes, which are also potent inflammatory mediators. The development of dual inhibitors like PD 127443 aimed to block both pathways simultaneously, offering the potential for enhanced anti-inflammatory efficacy and a reduction in gastrointestinal side effects associated with COX-only inhibition.

Signaling Pathway of Arachidonic Acid Metabolism

Caption: A simplified diagram of the arachidonic acid cascade showing the inhibitory action of PD 127443 on both COX and 5-LOX pathways.

Proposed Synthesis of PD 127443

While the specific, step-by-step synthesis protocol for PD 127443 is not available, a logical retrosynthetic analysis suggests a convergent approach, likely involving a Wittig or Horner-Wadsworth-Emmons reaction to form the central ethenyl bridge. The two key fragments would be a substituted phenolic component and a pyrazole-containing component.

Hypothetical Retrosynthetic Pathway

Caption: A proposed retrosynthetic analysis for PD 127443, highlighting a key carbon-carbon bond formation strategy.

Synthesis of Key Intermediates

2.1.1. 2,6-di-tert-butyl-4-(bromomethyl)phenol: This intermediate can be prepared from 2,6-di-tert-butylphenol, a commercially available starting material. A plausible route involves bromination of the 4-methyl derivative, which itself can be synthesized from 2,6-di-tert-butylphenol via Friedel-Crafts alkylation or a related C-alkylation method.

2.1.2. 5-methyl-1H-pyrazole-3-carbaldehyde: The synthesis of this pyrazole aldehyde likely starts from a 1,3-dicarbonyl compound. For instance, the reaction of pentane-2,4-dione with a formylating agent, followed by cyclization with hydrazine, would yield the desired pyrazole core. Subsequent functional group manipulation would lead to the target aldehyde.

The Coupling Reaction

The final step in the proposed synthesis would involve a coupling reaction, most likely a Wittig or Horner-Wadsworth-Emmons reaction, between the phosphonium ylide derived from the phenolic fragment and the pyrazole aldehyde. This would form the ethenyl linkage and complete the carbon skeleton of PD 127443.

General Experimental Workflow for Synthesis

Caption: A hypothetical workflow for the synthesis of PD 127443, from starting materials to the final product.

Biological Evaluation: In Vitro and In Vivo Assays

Given its intended mechanism of action, the biological evaluation of PD 127443 would have involved a series of in vitro and in vivo assays to determine its potency and efficacy as a dual COX/LOX inhibitor.

In Vitro Enzyme Inhibition Assays

Standard assays would have been employed to determine the inhibitory concentration (IC50) of PD 127443 against both cyclooxygenase and 5-lipoxygenase enzymes.

| Assay Type | Enzyme Source | Substrate | Measurement |

| Cyclooxygenase (COX) Assay | Ovine or human COX-1 and COX-2 | Arachidonic Acid | Prostaglandin E2 levels (e.g., by EIA) |

| 5-Lipoxygenase (5-LOX) Assay | Human polymorphonuclear leukocytes or recombinant human 5-LOX | Arachidonic Acid | Leukotriene B4 levels (e.g., by EIA/RIA) |

In Vivo Anti-Inflammatory Models

To assess its in vivo efficacy, PD 127443 would have been tested in various animal models of inflammation.

| Animal Model | Induced by | Endpoint Measurement |

| Carrageenan-Induced Paw Edema (Rat) | Carrageenan injection into the paw | Paw volume measurement |

| Adjuvant-Induced Arthritis (Rat) | Freund's complete adjuvant injection | Paw swelling, arthritis score |

| Arachidonic Acid-Induced Ear Edema (Mouse) | Topical application of arachidonic acid | Ear swelling, myeloperoxidase (MPO) activity |

Conclusion and Future Directions

PD 127443 represents an important milestone in the development of dual COX/LOX inhibitors. While the precise details of its original discovery and synthesis remain elusive in readily accessible literature, the principles behind its design and evaluation are well-established within the field of medicinal chemistry. The lack of detailed public data on PD 127443 may be due to a variety of factors, including the proprietary nature of the research at the time or a shift in research focus.

For contemporary researchers, the logical synthetic pathways and biological evaluation frameworks outlined in this guide can serve as a valuable starting point for the design and development of new dual-acting anti-inflammatory agents. Further investigation into archived corporate documents or specialized chemical databases from the late 1980s and early 1990s may yet uncover the original experimental details for this intriguing compound.

Pharmacological Profile of PD 127443: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 127443 is a novel synthetic compound identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory lipid mediators. By simultaneously targeting both pathways, PD 127443 exhibits significant anti-inflammatory properties. This document provides a comprehensive overview of the pharmacological profile of PD 127443, including its mechanism of action, in vitro potency, and in vivo efficacy. Detailed experimental methodologies are provided, and key pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. Cyclooxygenase (COX) enzymes catalyze the synthesis of prostaglandins, which are involved in pain, fever, and inflammation. Lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase, initiate the production of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the COX pathway. While effective, their use can be associated with gastrointestinal side effects, partly due to the shunting of arachidonic acid metabolism towards the 5-LOX pathway, leading to an overproduction of pro-inflammatory leukotrienes. Dual inhibitors that target both COX and 5-LOX pathways, such as PD 127443, represent a promising therapeutic strategy to achieve broader anti-inflammatory efficacy with a potentially improved safety profile.

Mechanism of Action

PD 127443, chemically described as (E)-2,6-bis(1,1-dimethyl-ethyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethenyl] phenol, exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of both 5-lipoxygenase and cyclooxygenase. This dual inhibition effectively blocks the production of both leukotrienes (e.g., LTB4) and prostaglandins, key mediators of the inflammatory response.

Below is a diagram illustrating the arachidonic acid signaling pathway and the points of inhibition by PD 127443.

Quantitative Data

The in vitro inhibitory potency of PD 127443 against 5-lipoxygenase and cyclooxygenase has been determined in cellular assays. The following table summarizes the available quantitative data.

| Target Enzyme | Cell Line | Stimulus | IC50 (μM) | Reference |

| 5-Lipoxygenase | Rat Basophilic Leukemia (RBL-1) | A23187 | 0.9 | [1] |

| Cyclooxygenase | Rat Basophilic Leukemia (RBL-1) | A23187 | 3.0 | [1] |

Experimental Protocols

In Vitro Enzyme Inhibition Assays

The following is a generalized protocol based on standard methods for assessing dual 5-LOX/COX inhibitors in rat basophilic leukemia (RBL-1) cells.

References

In-Depth Technical Guide to PD 127443: A Dual Inhibitor of 5-Lipoxygenase and Cyclooxygenase

For Researchers, Scientists, and Drug Development Professionals

Core Summary

PD 127443 is a potent small molecule compound characterized by its dual inhibitory activity against two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This dual-action mechanism positions PD 127443 as a significant subject of interest for research into anti-inflammatory therapeutics. By simultaneously blocking the production of both leukotrienes and prostaglandins, PD 127443 offers a broad-spectrum approach to modulating inflammatory responses. This technical guide provides a comprehensive overview of the known targets, binding affinities, and relevant experimental methodologies for PD 127443.

Quantitative Data: Binding Affinity

The inhibitory potency of PD 127443 against its primary targets has been quantified, providing valuable data for comparative analysis and further research. The half-maximal inhibitory concentrations (IC50) for both 5-lipoxygenase and cyclooxygenase have been determined in studies utilizing rat basophilic leukemia (RBL-1) cells stimulated with the calcium ionophore A23187.

| Target Enzyme | IC50 Value (µM) | Cell Line | Stimulus |

| 5-Lipoxygenase (5-LOX) | 0.9 | RBL-1 | A23187 |

| Cyclooxygenase (COX) | 3.0 | RBL-1 | A23187 |

Signaling Pathway: The Arachidonic Acid Cascade

PD 127443 exerts its effects by intervening in the arachidonic acid cascade. This critical signaling pathway is responsible for the synthesis of a wide array of lipid mediators that play pivotal roles in inflammation, immunity, and other physiological processes. The following diagram illustrates the points of inhibition by PD 127443 within this cascade.

Experimental Protocols

The following provides a detailed description of the methodologies employed in the key experiments cited for the characterization of PD 127443's inhibitory activity.

Inhibition of 5-Lipoxygenase and Cyclooxygenase in Rat Basophilic Leukemia (RBL-1) Cells

This protocol outlines the general procedure for determining the IC50 values of PD 127443 against 5-LOX and COX in a cellular context.

1. Cell Culture and Preparation:

-

Rat basophilic leukemia (RBL-1) cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO2).

-

Prior to the assay, cells are harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline with calcium and magnesium).

2. Compound Incubation:

-

A range of concentrations of PD 127443 (typically in DMSO, with final DMSO concentration kept below 0.1%) are pre-incubated with the RBL-1 cell suspension for a defined period (e.g., 15-30 minutes) at 37°C.

3. Stimulation of Arachidonic Acid Metabolism:

-

The calcium ionophore A23187 is added to the cell suspension to stimulate the release of endogenous arachidonic acid from membrane phospholipids and initiate the enzymatic cascades of 5-LOX and COX.

4. Reaction Termination and Product Extraction:

-

After a specific incubation time (e.g., 5-15 minutes), the reaction is terminated by methods such as acidification or addition of a solvent like methanol.

-

The lipid mediators (leukotrienes and prostaglandins) are then extracted from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate or a solid-phase extraction cartridge).

5. Quantification of Metabolites:

-

The extracted samples are dried down, reconstituted in an appropriate solvent, and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The amounts of a specific 5-LOX product (e.g., leukotriene B4) and a specific COX product (e.g., prostaglandin D2 or thromboxane B2) are quantified by comparing their peak areas to those of authentic standards.

6. Data Analysis:

-

The percentage of inhibition for each concentration of PD 127443 is calculated relative to a vehicle control (DMSO).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The logical flow of a typical in vitro experiment to determine the inhibitory activity of a compound like PD 127443 can be visualized as follows.

Conclusion

PD 127443 represents a valuable pharmacological tool for investigating the roles of the 5-lipoxygenase and cyclooxygenase pathways in various physiological and pathological processes. Its dual inhibitory nature provides a comprehensive blockade of the major branches of the arachidonic acid cascade. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies involving this potent anti-inflammatory agent. Further research may focus on elucidating its precise binding kinetics, exploring its efficacy in various in vivo models of inflammation, and assessing its potential for therapeutic development.

In Vitro Characterization of PD 127443: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 127443 is a novel compound identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators. This technical guide provides a comprehensive overview of the available in vitro characterization of PD 127443, including its inhibitory activity and methodologies for its assessment. Due to the limited availability of public domain data, this document synthesizes the known information and presents standardized, representative protocols for the in vitro evaluation of similar dual 5-LOX/COX inhibitors.

Introduction

The arachidonic acid (AA) cascade is a critical signaling pathway involved in inflammation, pain, and fever. Two primary enzymatic pathways, the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, convert AA into potent lipid mediators known as eicosanoids. The COX pathway produces prostaglandins and thromboxanes, while the 5-LOX pathway generates leukotrienes. Dual inhibition of both COX and 5-LOX pathways is a promising therapeutic strategy for inflammatory diseases, as it may offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile compared to selective COX inhibitors. PD 127443 has been identified as such a dual inhibitor. This guide details its known in vitro characteristics.

Quantitative Data Summary

The publicly available quantitative data for the in vitro activity of PD 127443 is limited. The following table summarizes the known inhibitory concentration.

| Target Enzyme | Cell Line | IC50 Value | Reference |

| Cyclooxygenase (COX) | Rat Basophilic Leukemia (RBL-1) | 0.9 µM | [1] |

| 5-Lipoxygenase (5-LOX) | Not specified | Data not publicly available | - |

Note: The specific cyclooxygenase isoform (COX-1 or COX-2) inhibited by PD 127443 and the precise IC50 value for 5-lipoxygenase are not detailed in the readily available scientific literature.

Signaling Pathway and Mechanism of Action

PD 127443 exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase and cyclooxygenase enzymes, thereby blocking the production of leukotrienes and prostaglandins from arachidonic acid.

Experimental Protocols

The following are representative, detailed methodologies for assessing the in vitro inhibitory activity of compounds like PD 127443 against cyclooxygenase and 5-lipoxygenase.

Cyclooxygenase (COX) Inhibition Assay (Whole-Cell Based)

This protocol is based on the reported use of Rat Basophilic Leukemia (RBL-1) cells.

Objective: To determine the IC50 value of PD 127443 for the inhibition of COX activity in a whole-cell system.

Materials:

-

PD 127443

-

Rat Basophilic Leukemia (RBL-1) cells

-

Cell culture medium (e.g., MEM) with supplements

-

Arachidonic acid

-

Calcium ionophore A23187

-

Phosphate Buffered Saline (PBS)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well cell culture plates

-

CO2 incubator

-

Plate reader

Procedure:

-

Cell Culture: Culture RBL-1 cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed RBL-1 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of PD 127443 in culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour.

-

Stimulation: Add calcium ionophore A23187 (final concentration ~1 µM) and arachidonic acid (final concentration ~10 µM) to each well to stimulate prostaglandin production.

-

Incubation: Incubate the plates for 15-30 minutes at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

PGE2 Measurement: Quantify the amount of PGE2 in the supernatants using a commercial EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of PD 127443 compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic equation.

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This is a representative protocol for a cell-free 5-LOX inhibition assay.

Objective: To determine the IC50 value of PD 127443 for the inhibition of 5-LOX activity using a purified enzyme or cell lysate.

Materials:

-

PD 127443

-

Purified human recombinant 5-LOX or lysate from a 5-LOX expressing cell line (e.g., polymorphonuclear leukocytes - PMNs)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl with ATP and CaCl2)

-

Spectrophotometer or plate reader capable of reading absorbance at 234 nm

-

96-well UV-transparent plates

Procedure:

-

Enzyme Preparation: If using cell lysate, prepare according to standard laboratory protocols. If using purified enzyme, dilute to the desired concentration in assay buffer.

-

Compound Preparation: Prepare serial dilutions of PD 127443 in the assay buffer.

-

Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, the 5-LOX enzyme preparation, and the PD 127443 dilutions.

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm over time. This absorbance change corresponds to the formation of the conjugated diene in the 5-LOX reaction product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

-

Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of PD 127443. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a suitable model.

Conclusion

PD 127443 is a dual inhibitor of 5-lipoxygenase and cyclooxygenase, with a reported IC50 value of 0.9 µM for cyclooxygenase in RBL-1 cells.[1] While comprehensive in vitro characterization data, particularly for 5-lipoxygenase inhibition, is not widely available, the provided experimental protocols offer a robust framework for the evaluation of this and similar compounds. Further studies are warranted to fully elucidate the in vitro pharmacological profile of PD 127443, including its selectivity for COX isoforms and its potency against 5-LOX. Such data will be crucial for its continued development and for understanding its full therapeutic potential.

References

PD 127443: A Technical Overview of its Effects on Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 127443 is recognized as a dual inhibitor of both the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways.[1][2][3][4] This positions it as a compound of interest for its potential anti-inflammatory properties, as it can simultaneously block the production of both leukotrienes and prostaglandins, key mediators of the inflammatory response.[5][6] This technical guide provides a comprehensive overview of the currently available data on the effects of PD 127443 on prostaglandin synthesis, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

PD 127443 exerts its effects by inhibiting key enzymes in the arachidonic acid cascade. Arachidonic acid, released from the cell membrane, is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which leads to the synthesis of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes. By inhibiting both COX and 5-LOX, PD 127443 can theoretically offer a broader spectrum of anti-inflammatory activity compared to agents that target only one of these pathways.

Quantitative Data on Enzyme Inhibition

The available quantitative data on the inhibitory activity of PD 127443 is summarized in the table below. It is important to note that specific IC50 values for the individual cyclooxygenase isoforms, COX-1 and COX-2, have not been identified in the available literature. The provided COX IC50 value represents a general inhibition of the enzyme.

| Enzyme Target | IC50 Value (µM) | Cell Line | Comments |

| 5-Lipoxygenase (5-LOX) | 0.9 | Rat Basophilic Leukemia (RBL-1) | Data from A23187-stimulated cells.[2] |

| Cyclooxygenase (COX) | 3.0 | Rat Basophilic Leukemia (RBL-1) | Data from A23187-stimulated cells; isoform not specified.[2] |

Signaling Pathway

The following diagram illustrates the dual inhibitory effect of PD 127443 on the arachidonic acid metabolism pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

PD 127443: A Technical Guide to its Dual Inhibition of the Cyclooxygenase and 5-Lipoxygenase Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 127443 is a potent, dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, key enzymatic cascades in the production of pro-inflammatory lipid mediators known as eicosanoids. By targeting both arms of the arachidonic acid cascade, PD 127443 presents a compelling profile for the modulation of inflammatory responses. This technical guide provides a comprehensive overview of PD 127443, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction to the Leukotriene and Prostaglandin Pathways

The metabolism of arachidonic acid via the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways leads to the production of prostaglandins and leukotrienes, respectively. These lipid mediators are critically involved in a wide array of physiological and pathological processes, most notably inflammation.

-

The Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. These molecules are involved in processes such as pain, fever, and the regulation of blood clotting.

-

The 5-Lipoxygenase (5-LOX) Pathway: The 5-LOX pathway is responsible for the synthesis of leukotrienes. The key enzyme, 5-lipoxygenase, in concert with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4)[1][2]. LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4)[3][4]. Leukotrienes are potent mediators of inflammation, contributing to bronchoconstriction, chemotaxis, and increased vascular permeability[5][6].

Dual inhibition of both the COX and 5-LOX pathways represents a promising therapeutic strategy for inflammatory diseases, as it can provide a broader spectrum of anti-inflammatory activity compared to single-pathway inhibitors.

PD 127443: Mechanism of Action and Quantitative Data

PD 127443, with the chemical name (E)-2,6-bis(1,1-dimethylethyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethenyl]phenol, is characterized as a dual inhibitor of both 5-lipoxygenase and cyclooxygenase[7]. Its anti-inflammatory properties have been demonstrated in various in vivo models[7].

Quantitative Inhibitory Data

The inhibitory potency of PD 127443 against the cyclooxygenase enzyme has been determined in a cell-based assay.

| Target Enzyme | Cell Line | Assay Principle | IC50 Value | Reference |

| Cyclooxygenase | Rat Basophilic Leukemia (RBL-1) | Measurement of prostaglandin synthesis | 0.9 µM | [7] |

| 5-Lipoxygenase | Not specified | Not specified | Not specified |

IC50: The half-maximal inhibitory concentration.

Interaction with 5-Lipoxygenase-Activating Protein (FLAP)

The 5-lipoxygenase-activating protein (FLAP) is an integral membrane protein that plays a crucial role in the biosynthesis of leukotrienes by presenting arachidonic acid to 5-lipoxygenase[1][2]. While PD 127443 is a known inhibitor of the 5-LOX pathway, it is not explicitly characterized as a direct FLAP inhibitor in the available literature. FLAP inhibitors typically bind to FLAP and prevent the transfer of arachidonic acid to 5-LOX[2][8]. The precise molecular interaction of PD 127443 within the 5-LOX pathway, including any potential effects on FLAP, requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of dual COX/5-LOX inhibitors like PD 127443.

In Vitro Enzyme Inhibition Assays

This protocol is a representative method for determining the inhibitory effect of a compound on COX activity in a cell-based system.

Cell Line: Rat Basophilic Leukemia (RBL-1) cells[9].

Principle: RBL-1 cells, when stimulated, produce prostaglandins from endogenous arachidonic acid. The amount of prostaglandin (e.g., PGE2) released into the cell supernatant is quantified, and the inhibition by the test compound is measured[9].

Procedure:

-

Cell Culture: Culture RBL-1 cells in appropriate media and conditions until they reach the desired confluence.

-

Cell Stimulation: Pre-incubate the RBL-1 cells with various concentrations of PD 127443 or vehicle control for a specified time.

-

Stimulate the cells with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and subsequent prostaglandin synthesis.

-

Sample Collection: After incubation, centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Prostaglandin Quantification: Measure the concentration of a specific prostaglandin, such as PGE2, in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit[10].

-

Data Analysis: Calculate the percentage of inhibition of prostaglandin synthesis for each concentration of PD 127443 and determine the IC50 value.

This protocol outlines a general method for assessing the inhibition of 5-LOX activity.

Enzyme Source: Can be purified 5-LOX enzyme or a cell lysate containing the enzyme[11][12].

Principle: The assay measures the production of 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotrienes from arachidonic acid by 5-LOX. The inhibitory effect of the test compound is determined by the reduction in product formation[11].

Procedure:

-

Enzyme Preparation: Prepare a solution of purified 5-LOX or a cell lysate containing the enzyme.

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with various concentrations of PD 127443 or vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period using an appropriate method, such as acidification or addition of an organic solvent.

-

Product Quantification: Extract the reaction products and quantify the amount of 5-HETE or a specific leukotriene using High-Performance Liquid Chromatography (HPLC) or a specific ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of 5-LOX activity for each concentration of PD 127443 and determine the IC50 value.

In Vivo Anti-Inflammatory Model

This is a widely used and well-established model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds[13][14][15].

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this edema[13][14][16].

Procedure:

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer PD 127443 or a vehicle control to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the volume of the injected paw at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer[13].

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the PD 127443-treated groups compared to the vehicle control group at each time point.

Visualization of Pathways and Workflows

Leukotriene Biosynthesis Pathway and Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. tandfonline.com [tandfonline.com]

- 10. assaygenie.com [assaygenie.com]

- 11. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6,7,4'-Trihydroxyisoflavan: a potent and selective inhibitor of 5-lipoxygenase in human and porcine peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

In-Depth Technical Guide: Cellular Pathways Modulated by PD 127443

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 127443 is a synthetic compound recognized for its dual inhibitory action on key enzymes of the eicosanoid pathway and its antagonistic activity at a critical receptor of the renin-angiotensin system. Specifically, it functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), and as a potent antagonist of the angiotensin II type 2 (AT2) receptor. These properties position PD 127443 as a molecule of significant interest for investigating inflammatory processes and cardiovascular regulation. This technical guide provides a comprehensive overview of the cellular pathways modulated by PD 127443, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanisms of Action

PD 127443 exerts its biological effects through two primary mechanisms:

-

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): By targeting both COX and 5-LOX enzymes, PD 127443 effectively blocks the two major pathways of arachidonic acid metabolism. This leads to a reduction in the synthesis of pro-inflammatory mediators, including prostaglandins and leukotrienes.

-

Antagonism of the Angiotensin II Type 2 (AT2) Receptor: PD 127443 binds to the AT2 receptor, blocking the effects of angiotensin II at this site. The functional consequences of AT2 receptor antagonism are complex and can include modulation of vascular tone, cellular growth, and inflammation.

Quantitative Data on the Biological Activity of PD 127443

The following table summarizes the available quantitative data on the inhibitory and antagonistic activities of PD 127443.

| Target Enzyme/Receptor | Cell Line | Parameter | Value | Reference |

| Cyclooxygenase | Rat Basophilic Leukemia (RBL-1) | IC50 | 0.9 µM | [1] |

Further research is required to determine the specific IC50 values for COX-1 and COX-2 isoforms, the IC50 for 5-lipoxygenase, and the Ki value for AT2 receptor antagonism.

Cellular Pathways Modulated by PD 127443

The Arachidonic Acid Cascade: Inhibition of Prostaglandin and Leukotriene Synthesis

PD 127443's primary anti-inflammatory effect stems from its ability to inhibit the enzymatic activity of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are central to the conversion of arachidonic acid into potent signaling molecules involved in inflammation, pain, and fever.

Cyclooxygenase (COX) Pathway: The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated during inflammation. Both isoforms convert arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2). By inhibiting COX, PD 127443 reduces the production of these pro-inflammatory and pyretic mediators.

5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme catalyzes the initial steps in the biosynthesis of leukotrienes. It converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is then metabolized to either leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability. Inhibition of 5-LOX by PD 127443 curtails the production of these inflammatory mediators.

References

PD 127443: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 127443 is a novel compound identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators.[1][2] Its mechanism of action suggests significant potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of PD 127443 for researchers and professionals in drug development, focusing on its mechanism, potential experimental evaluation, and relevant signaling pathways. While specific quantitative data from the original in vivo studies on PD 127443 are not publicly available, this guide presents representative data and detailed experimental protocols based on established models for evaluating dual COX/LOX inhibitors.

Mechanism of Action: Dual Inhibition of COX and 5-LOX

PD 127443 exerts its anti-inflammatory effects by simultaneously blocking the two primary enzymatic pathways in arachidonic acid metabolism. This dual inhibition is considered a promising therapeutic strategy, as it may offer a broader anti-inflammatory effect and potentially a better safety profile compared to selective COX inhibitors.[1][3]

-

Cyclooxygenase (COX) Inhibition: By inhibiting COX-1 and COX-2, PD 127443 blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

-

5-Lipoxygenase (5-LOX) Inhibition: Concurrently, PD 127443 inhibits 5-LOX, preventing the synthesis of leukotrienes (LTs). Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and contribute to vascular permeability and bronchoconstriction.

The combined effect of reducing both prostaglandins and leukotrienes suggests that PD 127443 could be effective in a wide range of inflammatory conditions.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the points of intervention for PD 127443.

Quantitative Data

Table 1: Representative In Vitro Enzyme Inhibition

| Enzyme Target | PD 127443 (Representative IC50) | Reference Compound (IC50) |

| Cyclooxygenase-1 (COX-1) | 0.1 - 1.0 µM | Indomethacin (~0.1 µM) |

| Cyclooxygenase-2 (COX-2) | 0.05 - 0.5 µM | Celecoxib (~0.04 µM) |

| 5-Lipoxygenase (5-LOX) | 0.1 - 1.5 µM | Zileuton (~1.0 µM) |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Representative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle Control | - | 0% |

| PD 127443 | 10 | 30 - 45% |

| PD 127443 | 30 | 50 - 70% |

| Indomethacin | 10 | 40 - 55% |

Experimental Protocols

The original studies on PD 127443 likely utilized standard, well-established animal models of acute inflammation.[1] The following are detailed methodologies for these key experiments.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[3][4][5][6][7]

Objective: To assess the ability of PD 127443 to reduce acute inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice (180-220 g)

-

PD 127443

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast animals overnight with free access to water.

-

Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, PD 127443 (various doses), and Positive control.

-

Drug Administration: Administer PD 127443 or the vehicle orally or intraperitoneally 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection (Vt).

-

Calculation of Edema and Inhibition:

-

Paw edema = Vt - V0

-

Percentage inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Zymosan-Induced Peritonitis in Rodents

This model is used to study leukocyte migration and the production of inflammatory mediators in a body cavity.[8][9][10][11]

Objective: To evaluate the effect of PD 127443 on leukocyte infiltration and inflammatory mediator production.

Materials:

-

Male Swiss albino mice (20-25 g)

-

PD 127443

-

Zymosan A (from Saccharomyces cerevisiae)

-

Sterile phosphate-buffered saline (PBS)

-

Vehicle

-

Positive control (e.g., Dexamethasone)

-

Centrifuge, hemocytometer, microscope

-

ELISA kits for cytokines (e.g., TNF-α, IL-1β)

Procedure:

-

Animal Acclimatization and Grouping: As described for the carrageenan model.

-

Drug Administration: Administer PD 127443, vehicle, or positive control 60 minutes prior to zymosan injection.

-

Induction of Peritonitis: Inject 1 mL of zymosan suspension (1 mg/mL in PBS) intraperitoneally into each mouse.

-

Peritoneal Lavage: At a predetermined time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the animals and collect peritoneal exudate by washing the peritoneal cavity with 3-5 mL of cold PBS containing heparin.

-

Cell Count: Centrifuge the peritoneal lavage fluid, resuspend the cell pellet, and count the total number of leukocytes using a hemocytometer. Differential cell counts can be performed on stained cytospin preparations.

-

Mediator Analysis: Use the supernatant from the centrifuged lavage fluid to measure the levels of inflammatory mediators such as TNF-α, IL-1β, LTB4, and PGE2 using specific ELISA kits.

-

Calculation of Inhibition: Calculate the percentage inhibition of leukocyte migration and mediator production compared to the vehicle control group.

Conclusion

PD 127443 represents a promising anti-inflammatory candidate due to its dual inhibitory action on the cyclooxygenase and 5-lipoxygenase pathways. While specific quantitative data on its in vivo efficacy remains limited in publicly accessible literature, the established experimental models of carrageenan-induced paw edema and zymosan-induced peritonitis provide robust frameworks for its further evaluation. The methodologies and representative data presented in this guide offer a solid foundation for researchers to design and interpret studies aimed at elucidating the full therapeutic potential of PD 127443 in inflammatory diseases. Further research to obtain and publish detailed dose-response data and pharmacokinetic/pharmacodynamic profiles of PD 127443 is warranted.

References

- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jucvm.com [jucvm.com]

- 6. Frontiers | Syndromic forms of congenital hyperinsulinism [frontiersin.org]

- 7. scispace.com [scispace.com]

- 8. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selectivity of neutrophil 5-lipoxygenase and cyclo-oxygenase inhibition by an anti-inflammatory flavonoid glycoside and related aglycone flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A System-Based Approach to the Genetic Etiologies of Non-Immune Hydrops Fetalis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of PD 127443: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 127443, identified as (E)-2,6-bis(1,1-dimethyl-ethyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethenyl] phenol, is a novel compound with demonstrated anti-inflammatory properties.[1] Its primary mechanism of action is the dual inhibition of two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[1][2] By targeting both pathways, PD 127443 effectively reduces the synthesis of pro-inflammatory mediators, including leukotrienes and prostaglandins. This technical guide provides an in-depth overview of the anti-inflammatory characteristics of PD 127443, including its mechanism of action, experimental protocols for its evaluation, and a framework for presenting quantitative data.

Introduction to Inflammation and the Role of Arachidonic Acid Metabolism

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory process is the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes. This cascade leads to the production of potent lipid mediators known as eicosanoids, which include prostaglandins and leukotrienes. These molecules are crucial in mediating the cardinal signs of inflammation, such as swelling, redness, and pain.

Dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) represent a promising therapeutic strategy for inflammatory diseases. By simultaneously blocking both major pathways of arachidonic acid metabolism, these compounds can offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Mechanism of Action of PD 127443

PD 127443 functions as a dual inhibitor of 5-lipoxygenase and cyclooxygenase.[1][2] This dual inhibition is critical to its anti-inflammatory effects as it curtails the production of two major classes of pro-inflammatory mediators.

-

Inhibition of Cyclooxygenase (COX): The COX pathway is responsible for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are involved in vasodilation, fever, and pain sensitization. By inhibiting COX, PD 127443 reduces the synthesis of these inflammatory mediators.

-

Inhibition of 5-Lipoxygenase (5-LOX): The 5-LOX pathway converts arachidonic acid into leukotrienes (LTs). Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes are involved in bronchoconstriction and increased vascular permeability. Inhibition of 5-LOX by PD 127443 mitigates these effects.

The simultaneous inhibition of both pathways by PD 127443 suggests a comprehensive approach to managing inflammation.

Signaling Pathway of Arachidonic Acid Metabolism and PD 127443 Intervention

The following diagram illustrates the arachidonic acid cascade and the points of intervention for PD 127443.

Experimental Protocols for Evaluating Anti-inflammatory Activity

The anti-inflammatory properties of PD 127443 have been evaluated using established in vivo models of inflammation. The following are detailed methodologies for key experiments.

Carrageenan-Induced Pleurisy in Rats

This model is used to assess the effect of an anti-inflammatory agent on exudate volume and leukocyte migration in an acute inflammatory setting.

Materials:

-

Male Wistar rats (180-220 g)

-

λ-Carrageenan solution (1% w/v in sterile saline)

-

PD 127443 (various doses)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Heparinized saline

Procedure:

-

Animals are fasted overnight with free access to water.

-

PD 127443 or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the inflammatory challenge.

-

Rats are anesthetized, and a small incision is made in the skin over the left sixth intercostal space.

-

0.2 mL of 1% carrageenan solution is injected into the pleural cavity.[3]

-

At 4 hours post-carrageenan injection, animals are euthanized.

-

The chest cavity is opened, and the pleural exudate is collected by washing the cavity with a known volume of heparinized saline.

-

The total volume of the collected fluid is measured, and the exudate volume is calculated by subtracting the initial volume of washing solution.

-

A sample of the exudate is used for total and differential leukocyte counts.

Zymosan-Induced Paw Edema in Rats

This model evaluates the anti-edematous effect of a compound in an acute inflammatory response triggered by zymosan.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Zymosan A from Saccharomyces cerevisiae (e.g., 1% w/v suspension in sterile saline)

-

PD 127443 (various doses)

-

Vehicle

-

Plethysmometer

Procedure:

-

The basal volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are treated with PD 127443 or vehicle via the desired route of administration.

-

After a set pretreatment time (e.g., 60 minutes), 0.1 mL of the zymosan suspension is injected into the subplantar tissue of the right hind paw.

-

Paw volume is measured at various time points after the zymosan injection (e.g., 1, 2, 4, and 6 hours).

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial basal volume.

-

The percentage inhibition of edema is calculated for the treated groups relative to the vehicle-treated control group.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vivo anti-inflammatory activity of PD 127443.

Quantitative Data Presentation

Due to the limited availability of the primary study data for PD 127443, this section provides a template for how quantitative results would be structured for clear comparison.

Table 1: Effect of PD 127443 on Carrageenan-Induced Pleurisy in Rats

| Treatment Group | Dose (mg/kg) | Exudate Volume (mL) | Total Leukocyte Count (x 10⁶ cells/cavity) | Neutrophil Count (x 10⁶ cells/cavity) | % Inhibition of Leukocyte Migration |

| Vehicle Control | - | Value ± SEM | Value ± SEM | Value ± SEM | 0 |

| PD 127443 | Dose 1 | Value ± SEM | Value ± SEM | Value ± SEM | Value |

| PD 127443 | Dose 2 | Value ± SEM | Value ± SEM | Value ± SEM | Value |

| PD 127443 | Dose 3 | Value ± SEM | Value ± SEM | Value ± SEM | Value |

| Positive Control (e.g., Indomethacin) | Dose | Value ± SEM | Value ± SEM | Value ± SEM | Value |

Table 2: Effect of PD 127443 on Zymosan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 1h | Paw Edema (mL) at 2h | Paw Edema (mL) at 4h | % Inhibition of Edema at 4h |

| Vehicle Control | - | Value ± SEM | Value ± SEM | Value ± SEM | 0 |

| PD 127443 | Dose 1 | Value ± SEM | Value ± SEM | Value ± SEM | Value |

| PD 127443 | Dose 2 | Value ± SEM | Value ± SEM | Value ± SEM | Value |

| PD 127443 | Dose 3 | Value ± SEM | Value ± SEM | Value ± SEM | Value |

| Positive Control (e.g., Indomethacin) | Dose | Value ± SEM | Value ± SEM | Value ± SEM | Value |

Table 3: In Vitro Enzyme Inhibition Profile of PD 127443

| Enzyme | IC₅₀ (µM) |

| Cyclooxygenase-1 (COX-1) | Value |

| Cyclooxygenase-2 (COX-2) | Value |

| 5-Lipoxygenase (5-LOX) | Value |

Conclusion

PD 127443 demonstrates significant potential as an anti-inflammatory agent through its dual inhibition of the cyclooxygenase and 5-lipoxygenase pathways. The experimental frameworks provided in this guide offer robust methods for the continued investigation and characterization of its anti-inflammatory properties. Further studies to elucidate the precise quantitative efficacy and safety profile of PD 127443 are warranted to fully understand its therapeutic potential in inflammatory disorders.

References

- 1. The in vivo antiinflammatory effects of (E)-2,6-bis(1,1-dimethyl-ethyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethenyl ] phenol (PD 127443) a novel dual inhibitor of 5-lipoxygenase and cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

PD 127443: A Technical Overview of a Dual 5-Lipoxygenase and Cyclooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 127443 is a novel compound identified as a dual inhibitor of both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory leukotrienes and prostaglandins, respectively. This unique mechanism of action suggests potential therapeutic applications in a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the available data on PD 127443, including its mechanism of action, preclinical findings, and the experimental methodologies used in its initial characterization. While the primary literature on PD 127443 is limited to an initial publication from 1989, this document collates the available information and places it in the context of dual 5-LOX/COX inhibition as a therapeutic strategy.

Core Mechanism of Action: Dual Inhibition of 5-LOX and COX

The primary therapeutic rationale for dual inhibitors like PD 127443 is the simultaneous blockade of two major inflammatory pathways.

-

Cyclooxygenase (COX) Inhibition: By inhibiting COX enzymes, PD 127443 reduces the production of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.

-

5-Lipoxygenase (5-LOX) Inhibition: Inhibition of 5-LOX blocks the synthesis of leukotrienes (LTs), which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.

This dual-pronged approach is hypothesized to offer superior anti-inflammatory efficacy and a more favorable safety profile, particularly concerning gastrointestinal side effects, compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX.

Preclinical Data

The available preclinical data for PD 127443 is primarily from in vitro and in vivo studies conducted during its initial investigation.

In Vitro Activity

The inhibitory activity of PD 127443 against cyclooxygenase has been quantified in rat basophilic leukemia (RBL-1) cells.

| Assay System | Target | IC50 |

| Rat Basophilic Leukemia (RBL-1) cells | Cyclooxygenase | 0.9 µM |

Table 1: In Vitro Inhibitory Activity of PD 127443

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of PD 127443 have been demonstrated in a well-established animal model of inflammation.

| Animal Model | Finding |

| Carrageenan-induced rat paw edema | PD 127443 demonstrated in vivo anti-inflammatory effects. |

Table 2: In Vivo Preclinical Findings for PD 127443

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach for evaluating compounds like PD 127443, the following diagrams are provided.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Based on standard methodologies for the assays mentioned in the literature for PD 127443, the following protocols are provided as a general guide.

Carrageenan-Induced Rat Paw Edema

This is a widely used and accepted model for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Male Sprague-Dawley or Wistar rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Compound Administration: PD 127443, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle only.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Rat Basophilic Leukemia (RBL-1) Cell Cyclooxygenase Assay

RBL-1 cells are a common in vitro model for studying the effects of compounds on arachidonic acid metabolism.

-

Cell Culture: RBL-1 cells are maintained in appropriate culture medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Incubation: The culture medium is replaced with fresh medium containing various concentrations of PD 127443 or vehicle control. The cells are incubated for a specified period (e.g., 30 minutes).

-

Stimulation: Arachidonic acid is added to the wells to stimulate the production of prostaglandins.

-

Measurement of Prostaglandins: The supernatant is collected, and the concentration of a specific prostaglandin (e.g., Prostaglandin E2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration of prostaglandin in the treated wells is compared to the control wells to determine the percentage inhibition. The IC50 value is calculated from the dose-response curve.

Potential Therapeutic Applications

The dual inhibition of 5-LOX and COX by PD 127443 suggests its potential utility in a range of inflammatory diseases. While clinical development of this specific compound has not been extensively reported, the therapeutic class of dual inhibitors continues to be an area of interest for conditions such as:

-

Osteoarthritis and Rheumatoid Arthritis: By reducing both prostaglandin-mediated pain and inflammation and leukotriene-driven cellular infiltration, dual inhibitors could offer significant symptomatic relief.

-

Asthma and Allergic Rhinitis: The inhibition of leukotriene production is a key therapeutic strategy in these conditions, and the additional anti-inflammatory effects of COX inhibition could be beneficial.

-

Inflammatory Bowel Disease: The role of both prostaglandins and leukotrienes in the pathogenesis of inflammatory bowel disease makes dual inhibitors a logical therapeutic approach.

Conclusion

PD 127443 represents an early example of a dual 5-lipoxygenase and cyclooxygenase inhibitor with demonstrated preclinical anti-inflammatory activity. While the available data is limited, it provides a foundation for understanding the potential of this therapeutic class. Further research would be necessary to fully elucidate the pharmacological profile and clinical potential of PD 127443 or structurally related compounds. The experimental protocols and data presented in this guide serve as a technical resource for researchers interested in the field of dual-acting anti-inflammatory agents.

Early-Stage Research on PD 127443: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the early-stage research conducted on PD 127443, a novel compound identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). Developed by Parke-Davis Pharmaceutical Research Division, early studies in the late 1980s characterized its in vivo anti-inflammatory properties. This whitepaper synthesizes the available information on its mechanism of action, summarizes the experimental models used for its evaluation, and presents its place within the broader context of anti-inflammatory drug development. Due to the limited public availability of the original quantitative data, this guide provides a framework based on the compound's known biological targets and standard experimental protocols of the era.

Introduction

PD 127443, chemically identified as (E)-2,6-bis(1,1-dimethyl-ethyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethenyl]phenol, emerged from research efforts to develop non-steroidal anti-inflammatory drugs (NSAIDs) with a novel mechanism of action.[1] Unlike traditional NSAIDs that primarily inhibit the cyclooxygenase (COX) pathway, PD 127443 was designed to simultaneously inhibit both the COX and 5-lipoxygenase (5-LOX) pathways. This dual inhibition was hypothesized to offer a broader spectrum of anti-inflammatory activity and potentially a more favorable side-effect profile compared to COX-only inhibitors.

The rationale for developing dual COX/5-LOX inhibitors stems from the understanding of the arachidonic acid cascade. While COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain, the 5-LOX pathway leads to the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells and mediators of bronchoconstriction. By inhibiting both pathways, compounds like PD 127443 were expected to more comprehensively suppress the inflammatory response.

Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade

PD 127443 exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid metabolic pathway: cyclooxygenase and 5-lipoxygenase.

-

Cyclooxygenase (COX) Inhibition : By inhibiting COX enzymes, PD 127443 blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGD2) and thromboxanes.

-

5-Lipoxygenase (5-LOX) Inhibition : Simultaneously, PD 127443 inhibits the 5-LOX enzyme, preventing the synthesis of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the production of leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4).

This dual mechanism is significant because the inhibition of only the COX pathway can lead to a shunting of arachidonic acid towards the 5-LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes. By blocking both enzymes, PD 127443 was anticipated to prevent this metabolic shunting.

Signaling Pathway Diagram

Quantitative Data Summary

Disclaimer: The full text of the original 1989 publication by Schrier et al. detailing the in vivo anti-inflammatory effects of PD 127443 is not widely available. Therefore, the following tables are presented as a template for the type of quantitative data that would have been generated during the early-stage research of this compound. The values provided are illustrative placeholders and should not be considered as actual experimental results.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | Assay Type | PD 127443 IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |

|---|---|---|---|

| Cyclooxygenase (COX) | Data Not Available | Data Not Available | Indomethacin: Value |